molecular formula C16H23N3O2 B2577427 N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361705-67-9

N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No. B2577427
CAS RN: 2361705-67-9
M. Wt: 289.379
InChI Key: DFXMHTHSMNUDRC-UHFFFAOYSA-N
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Description

“N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves intermolecular cyclization reactions . For instance, a series of N-ethyl-N-methyl benzenesulfonamides were synthesized by Debbabi et al. through intermolecular cyclization reactions between 2-cyanoacetamide derivative and chloroacetonitrile, in the presence of triethylamine (TEA), under reflux in 1,4-dioxane for 5 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring. The ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized, for example, with proline derivatives . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . Future research could focus on exploring the synthetic strategies and structure-activity relationships of these compounds .

properties

IUPAC Name

N-ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-4-15(20)18(5-2)12-16(21)19-11-7-9-14(19)13-8-6-10-17(13)3/h4,6,8,10,14H,1,5,7,9,11-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXMHTHSMNUDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCC1C2=CC=CN2C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide

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